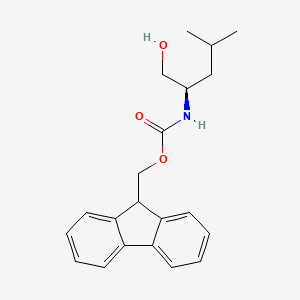

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as R-Fluoren-9-ylmethyl-1-hydroxy-4-methylpentan-2-ylcarbamate, is a novel synthetic compound that has been studied for its potential applications in the medical, pharmaceutical, and industrial fields. This compound is a derivative of the fluoren-9-ylmethylcarbamate family and has been found to possess a wide range of properties. The compound has been studied for its potential use in the synthesis of drugs, as an antioxidant, and as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Hydrogel Construction

Fmoc-functionalized amino acids and peptides, including Fmoc-D-leucinol, have been used to construct hydrogels . These hydrogels find a wide range of applications due to their unique properties such as pH-controlled ambidextrous gelation, pH stimulus response, and high thermal stability .

Organogel Formation

Apart from hydrogels, Fmoc-D-leucinol can also form organogels . The self-assembly of Fmoc-D-leucinol in organogels is driven by aromatic π–π stacking and hydrogen bonding interactions .

Dye Removal

Fmoc-D-leucinol has been found to have dye removal properties . This makes it useful in applications related to environmental remediation.

Cell Viability

Fmoc-D-leucinol has been shown to maintain cell viability to the selected cell type . This property is crucial in biomedical applications, particularly in tissue engineering and regenerative medicine.

Drug Carrier

Fmoc-D-leucinol can be used as a drug carrier . Its ability to form hydrogels and organogels can be leveraged to encapsulate drugs and deliver them to specific sites in the body.

Photoaffinity Labeling

Fmoc-D-leucinol can be used for photoaffinity labeling of cellular targets and protein-protein interactions . Upon UV light irradiation, it forms a covalent bond, allowing for the study of molecular interactions within cells.

Synthesis of Oligopeptides

Fmoc-D-leucinol can be used as a reactant to synthesize various oligopeptides . This is particularly useful in the field of peptide synthesis, where it can be used to create a wide range of peptide sequences for research purposes.

Inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Fmoc-D-leucinol and its derivatives have been investigated as inhibitors of AChE and BChE . These enzymes are important targets in the treatment of Alzheimer’s disease and other neurological disorders.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-leucinol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.